6,8-Dibromoimidazo[1,2-b]pyridazine
Overview
Description
6,8-Dibromoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the imidazo[1,2-b]pyridazine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the following steps :
Bromination: Dissolve 3-amino-6-bromopyridazine in a suitable solvent and carry out a bromination reaction using a bromination reagent to obtain a first mixed material.
Cyclization: Add a catalyst and a ring-closing reagent to the first mixed material to induce cyclization, forming the desired this compound. Lanthanide Lewis acids are often used as catalysts in this step.
This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production .
Chemical Reactions Analysis
6,8-Dibromoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents .
Scientific Research Applications
6,8-Dibromoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6,8-Dibromoimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but differs in the position of nitrogen atoms.
6,8-Dibromoimidazo[1,2-c]pyrimidine: Another analog with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and nitrogen, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQQFUSXNTPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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